4,4'-propylidenebis[2-methoxyphenol]
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Overview
Description
4,4'-propylidenebis[2-methoxyphenol] is a phenolic compound known for its antioxidant properties. It is a derivative of hydroxycinnamic acid and is found in various plants and dietary sources. This compound has garnered attention due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-propylidenebis[2-methoxyphenol] typically involves the reduction of 4-hydroxy-3-methoxycinnamic acid. This can be achieved through microbial transformation or chemical reduction using reagents such as sodium borohydride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as plants or the use of biotechnological methods involving microbial fermentation. The choice of method depends on the desired purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4'-propylidenebis[2-methoxyphenol] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or nitro compounds in the presence of a catalyst like iron(III) chloride
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4,4'-propylidenebis[2-methoxyphenol] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in inhibiting oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its antioxidant properties
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it modulates signaling pathways related to inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: A precursor to 4,4'-propylidenebis[2-methoxyphenol] with similar antioxidant properties.
Ferulic acid: Another hydroxycinnamic acid derivative with comparable antioxidant and anti-inflammatory effects.
Caffeic acid: Known for its strong antioxidant activity and presence in various plants
Uniqueness
4,4'-propylidenebis[2-methoxyphenol] is unique due to its specific structural features that enhance its antioxidant capacity. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications .
Properties
CAS No. |
24762-58-1 |
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Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3-methoxyphenyl)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O4/c1-4-13(11-5-7-14(18)16(9-11)20-2)12-6-8-15(19)17(10-12)21-3/h5-10,13,18-19H,4H2,1-3H3 |
InChI Key |
XEOJWUCFIDZEBK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CCCC2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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